molecular formula C6H10N2O2 B3054784 2,4-Imidazolidinedione, 1-(1-methylethyl)- CAS No. 61893-10-5

2,4-Imidazolidinedione, 1-(1-methylethyl)-

Cat. No. B3054784
CAS RN: 61893-10-5
M. Wt: 142.16 g/mol
InChI Key: LTJKEWJBNJGKCM-UHFFFAOYSA-N
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Description

“2,4-Imidazolidinedione, 1-(1-methylethyl)-” is a chemical compound with the molecular formula C6H10N2O2 . It is a derivative of imidazolidinedione, which is a class of compounds containing a imidazolidine moiety substituted by two oxo groups .


Molecular Structure Analysis

The molecular structure of “2,4-Imidazolidinedione, 1-(1-methylethyl)-” consists of a imidazolidine ring (a five-membered ring with two nitrogen atoms and three carbon atoms) substituted by two oxo groups and a 1-methylethyl group . The molecular weight of this compound is 142.1558 .

Scientific Research Applications

Chemical Transformations

Some ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates were transformed into 1-amino-2,4-imidazolidinedione derivatives, showcasing its utility in chemical synthesis (Milcent et al., 1991).

Reaction Studies

Studies on the reactions of 2-(dinitromethylene)-4,5-imidazolidinedione with various compounds like water, alcohols, and carboxylic acids highlight its reactivity in different chemical environments (Cai et al., 2004).

Synthetic Applications

The compound has been used in synthesizing 5-Phenyl-2, 4-imidazo1idione and 1-aryl-5-phenyl-2, 4-imidazolidinediones, indicating its role in the production of specific chemical structures (Jian, 1997).

Catalysis

It has been used in asymmetric hydrocyanation of benzaldehydes, demonstrating its potential as a catalyst in creating optically active compounds (Danda, 1991).

Materials Chemistry

In materials chemistry, its derivatives have been evaluated for their efficiency as corrosion inhibitors in acid media, showing its application in corrosion protection (Cruz et al., 2004).

Synthesis of Imidazolidinediones

Imidazolidinediones, including 2,4-imidazolidinedione, have been synthesized for various purposes, indicating its importance in pharmaceutical and chemical industries (Li & Jian, 1999).

Crystal Structure Analysis

Its crystal structure has been analyzed, providing insight into its molecular configuration and potential for use in various chemical applications (Mullica et al., 1998).

properties

IUPAC Name

1-propan-2-ylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4(2)8-3-5(9)7-6(8)10/h4H,3H2,1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJKEWJBNJGKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436837
Record name 2,4-Imidazolidinedione, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61893-10-5
Record name 2,4-Imidazolidinedione, 1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-Chloroacetyl)-urea (0.68 g, 5.00 mmol) and isopropylamine (0.86 mL, 10.0 mmol) in DMF (10 mL) was stirred for 6 h at room temperature and then heated to 135° C. for 4 hours. DMF was removed under vacuum and the residue was purified by column chromatography (silica gel 230-400 mesh; eluting with hexane:dichloromethane:ethyl acetate 2.5:1.0:0.5) to give 1-isopropyl-imidazolidine-2,4-dione as a white solid. Yield: 0.20 g (28%).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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